trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a bicyclic heterocyclic compound featuring a benzo-fused 1,4-oxazine ring system with a methyl group at the trans-configured 4-position. This scaffold is structurally distinct due to its saturated hexahydro backbone, which enhances conformational rigidity compared to non-hydrogenated analogues. The compound’s stereochemistry and substitution pattern influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable intermediate in medicinal chemistry for targeting enzymes and receptors .
Properties
IUPAC Name |
(4aR,8aR)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZQFKOPQTSSA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2OCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCCC[C@H]2OCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters. This process is catalyzed by Rh/(S)-DTBM-SegPhos, resulting in high yields and excellent enantioselectivity . The reaction conditions include the use of hydrogen gas under pressure and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully hydrogenated oxazine derivatives.
Substitution: Formation of substituted oxazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential as a histone deacetylase (HDAC) inhibitor . This mechanism is crucial for regulating gene expression and has implications in cancer therapy. By inhibiting HDACs, the compound may induce apoptosis in cancer cells and alter their proliferation rates, making it a candidate for further pharmacological development.
Asymmetric Synthesis
The compound serves as a valuable building block in asymmetric synthesis due to its unique structure that allows for the creation of chiral centers. This property is particularly useful in synthesizing complex molecules with specific stereochemical configurations, which are often required in pharmaceutical applications.
Materials Science
In the industrial sector, this compound can be utilized in the production of polymers and materials with tailored properties. Its ability to undergo various chemical modifications enhances its versatility for different applications, including the development of advanced materials with specific mechanical or thermal properties.
Chemical Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Can yield corresponding oxo derivatives.
- Reduction : Produces different hydrogenated forms.
- Substitution : Allows for the introduction of various functional groups at specific positions on the oxazine ring.
Common reagents used in these reactions include potassium permanganate for oxidation and palladium or platinum catalysts for reduction.
Mechanism of Action
The mechanism of action of trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 8, ) : The electron-withdrawing nitro and chloro groups at the 6- and 8-positions enhance electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating methyl group in the target compound, which increases steric hindrance and reduces reactivity at the 4-position .
- 4-Aryl-2H-benzo[b][1,4]oxazin-3(4H)-one () : Substitution with aromatic groups at the 4-position improves binding to PI3Kα kinase, whereas the trans-4-methyl group in the target compound may optimize steric compatibility with hydrophobic enzyme pockets .
Stereochemical Considerations
Antiproliferative Activity
Antiplatelet Activity
- 1,4-Benzoxazine-3(4H)-one derivatives () : Substitution at the 4-position with hydrophobic groups (e.g., propyl) improves inhibition of platelet aggregation by 40–60% compared to unsubstituted analogues. The trans-4-methyl group may similarly enhance activity by modulating hydrophobicity .
Biological Activity
Overview
trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1439806-77-5) is a chemical compound with a unique oxazine ring structure, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a hexahydrobenzo[b][1,4]oxazine ring with a methyl group at the 4-position. Its structural properties allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The primary mechanism of action of this compound is its role as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC enzymes, the compound alters gene expression patterns, which can lead to apoptosis in cancer cells. This mechanism is crucial for its potential application in cancer therapy.
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives of this compound. For instance, a derivative identified as Compound 32k has shown significant efficacy as a selective CDK9 inhibitor. This compound led to a dose-dependent decrease in phosphorylated Ser2 RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc levels in the MV4-11 cell line, ultimately inducing apoptosis. In vivo studies demonstrated substantial antitumor efficacy in xenograft models derived from various hematological malignancies when treated intermittently with Compound 32k .
Comparison with Related Compounds
| Compound Name | Mechanism of Action | Biological Activity | Reference |
|---|---|---|---|
| Compound 32k | CDK9 inhibition | Induces apoptosis in cancer cells | |
| Other Oxazine Derivatives | Varies by structure | Potential HDAC inhibition |
Case Studies and Research Findings
- Case Study on CDK9 Inhibition : A study published in August 2022 identified a series of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent inhibitors of CDK9. The research indicated that these compounds could effectively reduce tumor cell viability and promote apoptosis through specific molecular pathways .
- Mechanistic Insights : The binding affinity of this compound to HDAC enzymes was explored through molecular docking studies. These studies revealed that the compound's structural features facilitate strong interactions with the active sites of HDACs, confirming its role as an effective inhibitor.
Industrial Applications
Beyond its biological implications, this compound is also valuable in industrial applications due to its versatility in chemical modifications. It serves as a building block for synthesizing more complex molecules and polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one?
- Methodology : The synthesis typically involves multi-step reactions such as condensation, reduction, and cyclization. For example, substituted benzoxazinones are synthesized using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials. Key steps include Smiles rearrangement and O-alkylation, with reaction progress monitored via TLC (cyclohexane:ethyl acetate, 2:1) .
- Characterization : Products are validated using NMR, NMR, and HRMS .
Q. How are structural and purity analyses performed for this compound?
- Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : GC/MS confirms molecular weight (e.g., molecular ion peak at m/z 219 for a related derivative) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., 6-chloro derivatives show planar benzoxazine rings) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for trans-4-Methylhexahydrobenzoxazinone derivatives?
- Strategies :
- Solvent Selection : Ethanol or DMF improves reaction homogeneity .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization .
- Mechanochemical Methods : Ball milling reduces reaction time and increases yield (e.g., 97% yield via solvent-free grinding) .
Q. How do substituent modifications influence biological activity?
- Structure-Activity Relationships (SAR) :
- Antifungal Activity : Introduction of acetyl or ethyl groups enhances potency (e.g., 4-acetyl derivatives inhibit fungal growth at IC = 12 µM) .
- Herbicidal Effects : Chloro-substituted derivatives disrupt plant cell membranes .
- Table: Activity Trends
| Substituent | Biological Activity | IC/MIC | Reference |
|---|---|---|---|
| 4-Acetyl | Antifungal | 12 µM | |
| 6-Chloro | Herbicidal | 0.8 mg/mL |
Q. How can conflicting data on reaction outcomes be resolved?
- Case Study : Discrepancies in yields (e.g., 70% vs. 97% for similar routes) may arise from:
- Purity of Reagents : Trace moisture degrades chloroacetyl chloride, reducing efficiency .
- Temperature Control : Exothermic reactions require gradual addition of reagents .
Q. What advanced techniques elucidate stability under physiological conditions?
- Methods :
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stable up to 150°C) .
Methodological Best Practices
- Experimental Design : Use fractional factorial designs to screen variables (solvent, catalyst, temperature) .
- Data Reporting : Include coupling constants () in NMR spectra and baseline correction in chromatograms .
- Collaboration : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
